PSP205 Cytotoxicity Profile in Colon Cancer Cell Lines vs. Standard-of-Care Agents
PSP205 demonstrates potent anti-proliferative activity across multiple colon cancer cell lines with defined IC50 values. Unlike standard-of-care chemotherapeutics such as 5-fluorouracil (5-FU) which show variable and often higher IC50 values in these models, PSP205 exhibits a distinct potency profile in the low micromolar range [1].
| Evidence Dimension | Anti-proliferative activity (IC50) in colon cancer cell lines |
|---|---|
| Target Compound Data | HCT116: 1.5 ± 0.2 µM; HT29: 2.8 ± 0.3 µM |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) in HCT116: ~5-10 µM; in HT29: >10 µM (literature baseline) |
| Quantified Difference | PSP205 is 3-7 fold more potent than 5-FU in HCT116 cells; >3.5 fold more potent in HT29 cells |
| Conditions | 72h MTT assay; colon cancer cell lines HCT116 and HT29 |
Why This Matters
Quantified potency against clinically relevant colon cancer models provides a benchmark for selecting PSP205 over standard chemotherapeutics in mechanistic studies of ER stress and autophagy.
- [1] Samanta S, Roy J, Debnath B, Ljungman M, Neamati N. PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking. ACS Pharmacol Transl Sci. 2025;8(4):1072–1086. (IC50 data for PSP205; 5-FU baseline derived from literature cited within). View Source
